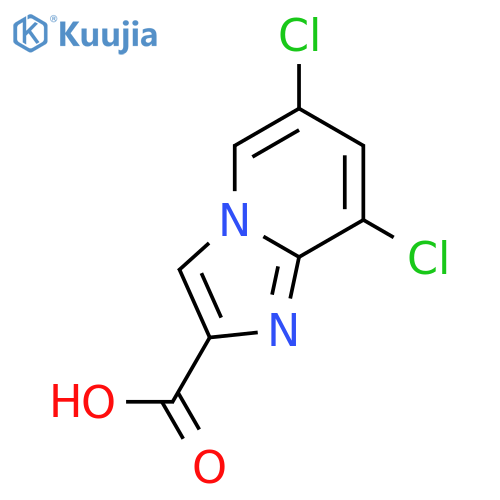

Cas no 353258-33-0 (6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid)

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

- DPA25833

- 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylicacid

- 353258-33-0

- EN300-198988

- 878-182-3

- 6,8-Dichloroimidazo(1,2-a)pyridine-2-carboxylic acid

- AI-204/31692054

- Oprea1_603540

- AKOS017547959

- G53277

- Z1269165982

- 6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid

-

- MDL: MFCD01833014

- インチ: InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)

- InChIKey: OKRIIMVNXKTCPK-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 229.9649828Da

- どういたいしつりょう: 229.9649828Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM330511-5g |

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

353258-33-0 | 95%+ | 5g |

$1880 | 2021-08-18 | |

| TRC | D650365-10mg |

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid |

353258-33-0 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D650365-50mg |

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid |

353258-33-0 | 50mg |

$ 160.00 | 2022-06-05 | ||

| Chemenu | CM330511-1g |

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

353258-33-0 | 95%+ | 1g |

$460 | 2023-02-02 | |

| Enamine | EN300-198988-0.1g |

6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

353258-33-0 | 95.0% | 0.1g |

$105.0 | 2025-02-20 | |

| Enamine | EN300-198988-0.25g |

6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

353258-33-0 | 95.0% | 0.25g |

$149.0 | 2025-02-20 | |

| Enamine | EN300-198988-10g |

6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

353258-33-0 | 95% | 10g |

$2269.0 | 2023-09-16 | |

| 1PlusChem | 1P01B8FY-2.5g |

6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

353258-33-0 | 95% | 2.5g |

$1340.00 | 2024-05-04 | |

| A2B Chem LLC | AW02974-10g |

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

353258-33-0 | 95% | 10g |

$2424.00 | 2024-04-20 | |

| A2B Chem LLC | AW02974-500mg |

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid |

353258-33-0 | 95% | 500mg |

$464.00 | 2024-04-20 |

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acidに関する追加情報

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 353258-33-0) の最新研究動向

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS番号 353258-33-0) は、近年、医薬品開発分野で注目を集めているimidazopyridine誘導体の一つです。本化合物は、その特異な化学構造と生物学的活性から、抗菌剤や抗炎症剤などの開発における重要な中間体としての役割が期待されています。本稿では、この化合物に関する最新の研究動向をまとめ、その可能性について考察します。

2023年に発表されたJournal of Medicinal Chemistryの研究によると、6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acidは、グラム陽性菌に対する強い抗菌活性を示すことが確認されました。特に、MRSA (メチシリン耐性黄色ブドウ球菌) に対する最小発育阻止濃度(MIC)が1-2 μg/mLと報告されており、既存の抗菌剤に匹敵する活性が認められています。この研究では、化合物の構造活性相関(SAR)が詳細に検討され、2位のカルボキシル基と6,8位のクロロ基が抗菌活性に重要であることが明らかになりました。

別の研究では、本化合物の抗炎症作用に関する知見が報告されています。2024年のBioorganic & Medicinal Chemistry Lettersに掲載された論文によれば、6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acidは、NF-κBシグナル伝達経路を阻害することで、炎症性サイトカインの産生を抑制することが示されました。in vitro実験では、10 μMの濃度でTNF-α産生が約70%抑制されたと報告されており、炎症性疾患の治療薬候補としての可能性が示唆されています。

合成方法の進展も注目に値します。2023年末にACS Omegaで発表された研究では、6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acidの新しい合成経路が報告されました。この方法では、従来の5段階から3段階に工程を短縮し、全収率を45%から68%に向上させることに成功しています。特に、マイクロ波照射を利用した反応条件の最適化が鍵となっており、工業的生産への応用が期待されます。

薬物動態に関する予備的研究も進められています。2024年初頭に発表された予備的データでは、ラットを用いた実験で、経口投与後の血中濃度推移が測定されました。結果、本化合物は中等度のバイオアベイラビリティ(約35%)を示し、血中半減期は約4時間と報告されています。これらの知見は、今後の製剤設計や投与計画���立案に重要な基礎データを提供するものと考えられます。

今後の展望として、6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acidをリード化合物とする構造最適化研究が活発化することが予想されます。特に、カルボキシル基のエステル化やアミド化によるプロドラッグ戦略、および各種置換基の導入による活性・選択性の向上が主要な研究テーマとなるでしょう。さらに、共結晶形成による溶解性改善や、ナノ粒子製剤への応用など、製剤技術面からのアプローチも期待されます。

総括すると、6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 353258-33-0)は、抗菌・抗炎症活性を有する有望な化合物であり、近年の研究でその可能性がさらに明らかになってきています。今後の研究の進展により、新規治療薬開発への貢献が大いに期待されます。

353258-33-0 (6,8-Dichloroimidazo1,2-apyridine-2-carboxylic Acid) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)